3-(sec-Butyl)quinoxalin-2(1H)-one
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C12H14N2O |
|---|---|
Molecular Weight |
202.25 g/mol |
IUPAC Name |
3-butan-2-yl-1H-quinoxalin-2-one |
InChI |
InChI=1S/C12H14N2O/c1-3-8(2)11-12(15)14-10-7-5-4-6-9(10)13-11/h4-8H,3H2,1-2H3,(H,14,15) |
InChI Key |
GBSYCRWRLITZFA-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)C1=NC2=CC=CC=C2NC1=O |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 3 Sec Butyl Quinoxalin 2 1h One and Its Analogues
Classical and Modern Synthetic Approaches to Quinoxalinones
The construction of the quinoxalinone core has evolved from traditional condensation reactions to more sophisticated modern techniques, allowing for greater complexity and substitution patterns in the final products.
The most fundamental and widely utilized method for synthesizing the quinoxaline (B1680401) backbone is the condensation reaction between an o-phenylenediamine (B120857) and a 1,2-dicarbonyl compound. sapub.orgnih.govencyclopedia.pub This approach is valued for its reliability and the directness with which it forms the bicyclic quinoxaline ring system. Variations of this reaction can employ a range of dicarbonyl synthons, including α-diketones, α-keto esters, and glyoxals, to produce variously substituted quinoxalines. sapub.orgencyclopedia.pub
While effective, traditional protocols often require harsh conditions such as high temperatures, strong acid catalysts, and extended reaction times, which can limit their applicability for sensitive substrates and lead to the generation of byproducts. nih.govencyclopedia.pub Modern iterations have sought to mitigate these drawbacks through the use of milder catalysts and optimized reaction conditions. For instance, the reaction can be facilitated by catalysts such as iodine, which promotes oxidative cyclization between 1,2-diamino compounds and α-hydroxy ketones. encyclopedia.pub
Table 1: Examples of Condensation Reactions for Quinoxaline Synthesis
| scienceReactants | thermostatConditions | bubble_chartProduct Type | leaderboardYield |
|---|---|---|---|
| o-Phenylenediamine + Benzil | Glycerol/Water, 90°C, 4-6 min | 2,3-Diphenylquinoxaline | 85-91% encyclopedia.pub |
| o-Phenylenediamine + α-Hydroxy Ketone | I2 (0.25 mmol), DMSO, RT, 12h | Substituted Quinoxaline | 80-90% encyclopedia.pub |
| o-Phenylenediamine + Phenacyl Halides | Pyridine catalyst | Substituted Quinoxaline | N/A nih.gov |
| Aromatic Diamine + α-Dicarbonyl Compound | Ethanol (B145695), Microwave | Substituted Quinoxaline | High sapub.org |
To specifically generate 3-substituted quinoxalin-2(1H)-ones, such as the target compound 3-(sec-Butyl)quinoxalin-2(1H)-one, the choice of starting materials is crucial. A common and effective strategy involves the condensation of o-phenylenediamines with α-keto acids or their corresponding esters. sapub.orgorganic-chemistry.org This reaction directly installs a substituent at the C3 position of the quinoxalinone ring, with the nature of the substituent determined by the 'R' group of the α-keto acid.
For the synthesis of 3-alkylquinoxalin-2(1H)-ones, a two-step procedure has been developed where ethyl 2-oxoalkanoates are first prepared via a Grignard reaction between diethyl oxalate and an appropriate alkyl bromide. researchgate.net These α-keto esters are then condensed with o-phenylenediamine to yield the desired products. researchgate.net Another approach involves a Michael addition-cyclization cascade using o-phenylenediamines to afford 3-nitromethyl substituted quinoxalin-2-ones, which can be subsequently modified. uit.no Furthermore, direct C-H functionalization at the C3 position of a pre-formed quinoxalin-2(1H)-one ring is a powerful modern strategy to introduce a variety of substituents, including alkyl groups. nih.govresearchgate.net
Sustainable and Green Chemistry Strategies in Quinoxalinone Synthesis
In response to growing environmental concerns, the principles of green chemistry have been increasingly applied to quinoxalinone synthesis. ijirt.org These strategies focus on reducing waste, avoiding hazardous solvents and reagents, and improving energy efficiency. ijirt.orgrsc.org
Transition-metal-free synthesis offers a significant green advantage by avoiding the cost, toxicity, and challenges associated with removing metal residues from the final products. researchgate.netrsc.org Several eco-friendly, metal-free catalytic systems have been developed for quinoxaline synthesis. nih.gov For instance, molecular iodine has been used as an effective catalyst in a domino reaction between o-phenylenediamines and alkenes to form quinoxaline derivatives. nih.gov
Other notable metal-free approaches include:
Graphene Oxide (GO): Graphene oxide has been employed as a carbon catalyst for the one-pot synthesis of quinoxalines from 2-nitroaniline and 1,2-dicarbonyl compounds. researchgate.netnih.gov The catalyst is easily recoverable and reusable. nih.gov
K₂S₂O₈-Mediated Reactions: Potassium persulfate can mediate three-component reactions for constructing 3-substituted quinoxalin-2(1H)-ones under metal-free conditions. nih.govacs.org
Catalyst-Free Protocols: In some cases, quinoxaline derivatives can be synthesized without any catalyst by reacting o-phenylenediamine with phenacyl bromide under reflux in ethanol, a green solvent. nih.gov
Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool in green chemistry, offering significant advantages over conventional heating methods. e-journals.inbenthamdirect.com The application of microwave irradiation to quinoxalinone synthesis often leads to dramatic reductions in reaction times (from hours to minutes), higher yields, and improved product purity. e-journals.innih.govudayton.edu
A key benefit of this technology is its compatibility with solvent-free reaction conditions. e-journals.intandfonline.com The condensation of diamines and dicarbonyls can be performed efficiently without a solvent, which simplifies the work-up process and minimizes chemical waste. e-journals.intandfonline.com For example, 2,3-disubstituted quinoxalines have been prepared in good yields by heating aryl or alkyl acyloins with o-phenylenediamine in a microwave oven for just 3-6 minutes without any solvent. tandfonline.com
Table 2: Comparison of Conventional vs. Microwave-Assisted Synthesis
| biotechMethod | scheduleTypical Reaction Time | ecoKey Advantages | sourceReference |
|---|---|---|---|
| Conventional Heating | Hours to Days | Well-established protocols | nih.govencyclopedia.pub |
| Microwave Irradiation | Minutes | Rapid, high yields, often solvent-free, energy efficient | e-journals.inbenthamdirect.comudayton.edu |
Biocatalysis represents a frontier in green chemistry, utilizing enzymes or whole organisms to perform chemical transformations with high selectivity under mild conditions. sapub.org The synthesis of quinoxalinone derivatives has been achieved through enzymatic catalysis, for instance, in the reaction of 2,3-diaminonaphthalene with α-keto acids. sapub.org
Beyond enzymes, other eco-compatible catalysts are gaining prominence. β-cyclodextrin, a biomimetic catalyst, has been used to efficiently synthesize quinoxaline derivatives in water, a benign solvent. mdpi.com This supramolecular catalyst can be recovered and reused, adding to the sustainability of the process. mdpi.com Similarly, L-arabinose, a simple sugar, has been reported as a novel, eco-friendly catalyst for quinoxaline synthesis, highlighting a move towards using renewable and non-toxic catalytic systems. tandfonline.com
Solid-Phase Organic Synthesis of Quinoxalinone Derivatives
Solid-phase organic synthesis (SPOS) represents a significant advancement in the preparation of heterocyclic compound libraries, including quinoxalinone derivatives. This methodology involves attaching a starting material to a solid support, such as a polymer resin, and carrying out a sequence of reactions. The key advantage of this approach is the simplification of the purification process; excess reagents and by-products are easily removed by washing the solid support, which retains the product.
A common strategy for the solid-phase synthesis of quinoxalines involves the reaction of a polymer-bound o-phenylenediamine with α-bromoketones. researchgate.net This reaction typically proceeds in a solvent like dimethylformamide (DMF) at elevated temperatures. The mechanism is believed to involve an initial nucleophilic substitution, followed by cyclization and oxidation to form the quinoxaline ring. researchgate.net The final product is then cleaved from the solid support, often using an acid such as trifluoroacetic acid (TFA). researchgate.net This one-pot procedure has been successfully used to generate small libraries of quinoxaline compounds in good yield and purity. researchgate.net
| Reagent 1 | Reagent 2 | Support | Conditions | Product | Ref |
| Polymer-bound o-phenylenediamine | α-bromoketones | SynPhase™ Lanterns | DMF, 60°C | Quinoxalines | researchgate.net |
While this method directly produces quinoxalines, it serves as a foundational technique that can be adapted for quinoxalinone synthesis. By selecting appropriate precursors, such as polymer-bound diamines and α-keto acids, similar solid-phase strategies can be employed to build a quinoxalinone core. The use of solid supports facilitates the multi-step synthesis required for more complex derivatives and allows for the efficient production of compound libraries for screening purposes.
Chemo- and Regioselective Synthesis of Advanced Quinoxalinone Intermediates
The synthesis of specifically substituted quinoxalinones, such as this compound, requires precise control over the reaction, known as chemo- and regioselectivity. Modern synthetic methods have been developed to achieve the selective functionalization of the quinoxalinone scaffold, particularly at the C3-position.
One powerful approach is the direct alkylation of quinoxalin-2(1H)-ones. organic-chemistry.org Photoredox catalysis has emerged as a key technology in this area, enabling the coupling of quinoxalinones with alkylborates to yield 3-alkyl quinoxalinones in very good yields. organic-chemistry.org This method is valued for its mild reaction conditions and broad functional group tolerance. Another innovative, catalyst-free method involves the direct electron transfer between alkyl carboxylic acids and an excited-state quinoxalinone, facilitating C-H alkylation without any additives. organic-chemistry.org
Furthermore, Selectfluor has been utilized to promote an oxidative coupling reaction between quinoxalin-2(1H)-ones and various partners, including alcohols, amines, and thiols, at the C3-position. organic-chemistry.org This metal- and photocatalyst-free method is notable for its scalability, high yields, and use of readily available coupling partners under mild conditions. organic-chemistry.org
A tandem nitrosation/cyclization reaction of N-aryl cyanoacetamides using tert-butyl nitrite provides another efficient route to quinoxalin-2-ones with good functional group tolerance. organic-chemistry.org The classic and most fundamental method for quinoxaline synthesis remains the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound. nih.gov For the synthesis of a 3-(sec-butyl) substituted quinoxalinone, this would involve reacting an appropriate o-phenylenediamine with 3-methyl-2-oxopentanoic acid.
The table below summarizes various modern regioselective approaches to synthesizing substituted quinoxalinones.
| Method | Quinoxalinone Precursor | Coupling Partner | Catalyst/Reagent | Key Features | Ref |
| Photoredox Catalysis | Quinoxalin-2(1H)-one | Alkylborates | Photoredox catalyst | Mild conditions, good yields | organic-chemistry.org |
| Direct Electron Transfer | Quinoxalin-2(1H)-one | Alkyl carboxylic acids | None (photo-excited) | Catalyst- and additive-free | organic-chemistry.org |
| Oxidative Coupling | Quinoxalin-2(1H)-one | Alcohols, Amines, Thiols | Selectfluor | Metal- and photocatalyst-free, scalable | organic-chemistry.org |
| Tandem Nitrosation/Cyclization | N-aryl cyanoacetamide | tert-butyl nitrite | tert-butyl nitrite | Good functional group tolerance | organic-chemistry.org |
These advanced chemo- and regioselective strategies are crucial for the synthesis of complex quinoxalinone derivatives, providing efficient and controlled pathways to target molecules like this compound for further research and development.
Chemical Reactivity and Transformations of 3 Sec Butyl Quinoxalin 2 1h One
Functionalization Strategies on the Quinoxalinone Core
The quinoxalin-2(1H)-one core is a versatile platform for a variety of functionalization reactions. rsc.orgresearchgate.net These transformations are crucial for the synthesis of diverse derivatives with potential biological activities. acs.org The direct functionalization of the C-H bond at the C3 position is a particularly cost-effective method for creating a library of quinoxalin-2(1H)-one derivatives. researchgate.netnih.gov
C-H Functionalization at the C3 Position
Direct C-H functionalization at the C3 position of the quinoxalin-2(1H)-one ring is a well-established strategy for introducing various substituents. rsc.orgresearchgate.net While the C3 position in 3-(sec-butyl)quinoxalin-2(1H)-one is already substituted, understanding the reactivity of the parent quinoxalin-2(1H)-one at this position provides a basis for potential subsequent reactions or for understanding the synthesis of the title compound itself. Numerous methods have been developed for the C3-alkylation, -arylation, -acylation, and -amination of the quinoxalin-2(1H)-one core. rsc.orgacs.org
Recent advances have focused on radical-mediated processes, which have proven to be highly efficient. researchgate.net For instance, visible-light-induced methods have been employed for the C3-alkylation of quinoxalin-2(1H)-ones using various alkyl radical precursors. rsc.orgrsc.org
Table 1: Examples of C-H Functionalization at the C3 Position of Quinoxalin-2(1H)-ones
| Reaction Type | Reagents and Conditions | Product Type | Reference(s) |
|---|---|---|---|
| Alkylation | Alkylboronic acids, electro-oxidative | 3-Alkylquinoxalin-2(1H)-ones | rsc.org |
| Alkylation | Alkanes, visible light, trifluoroacetic acid, air | 3-Alkylquinoxalin-2(1H)-ones | rsc.org |
| Alkylation | Katritzky salts, eosin (B541160) Y, DIPEA, visible light | 3-Alkylquinoxalin-2(1H)-ones | rsc.org |
| Arylation | Arylhydrazines, g-C3N4/NaI, blue light | 3-Arylquinoxalin-2(1H)-ones | mdpi.com |
| Acylation | α-Oxo-carboxylic acids, Acridine Red, blue light, O2 | 3-Acylquinoxalin-2(1H)-ones | chim.it |
Oxidative Transformations and Bond Cleavage
The quinoxalinone ring system can undergo oxidative transformations. For example, the oxidation of dihydroquinoxalinones is a method to furnish quinoxalines. researchgate.net In the context of this compound, oxidative conditions can lead to various products. For instance, a visible-light-driven transformation using hydrogen peroxide as a green oxidant can lead to either 3-alkylquinoxalin-2(1H)-ones or quinoxaline-2,3(1H,4H)-diones, depending on the reaction atmosphere. rsc.org
Furthermore, the sec-butyl group itself could be susceptible to oxidation under certain conditions, potentially leading to the formation of a tertiary alcohol or ketone at the side chain, or even cleavage of the C-C bond, although specific studies on this compound are not prevalent. The use of Selectfluor can promote oxidative coupling at the C3-position with alcohols, amines, and thiols under metal- and photocatalyst-free conditions. organic-chemistry.org
Electrophilic and Nucleophilic Substitution Reactions
The electronic nature of the quinoxalinone ring influences its susceptibility to electrophilic and nucleophilic attack. The benzene (B151609) portion of the ring can undergo electrophilic substitution, while the pyrazinone ring is generally more susceptible to nucleophilic attack due to the presence of the electron-withdrawing amide group and nitrogen atoms. rsc.orgnih.govsgbaukrc.ac.in
Electrophilic Substitution: Electrophilic aromatic substitution on the benzene ring of the quinoxalinone core is possible. The directing effects of the fused pyrazinone ring and any substituents on the benzene ring will determine the position of substitution. Generally, electrophilic substitution on the quinoxaline (B1680401) ring occurs at the 5- and 8-positions. sgbaukrc.ac.in Reactions such as nitration, halogenation, and sulfonation can be performed, although the reactivity is influenced by the electron-withdrawing nature of the pyrazinone moiety. byjus.com
Nucleophilic Substitution: The quinoxalinone ring is generally electron-deficient, making it a target for nucleophiles. rsc.orgsapub.org Nucleophilic aromatic substitution of hydrogen (SNArH) can occur, particularly when the ring is activated by an N-oxide group. rsc.orgresearchgate.net For instance, quinoxaline N-oxides react with various carbanions to yield functionalized quinoxaline derivatives. rsc.orgresearchgate.net In the case of this compound, while the C3 position is blocked, nucleophilic attack could potentially occur at other positions on the pyrazinone ring if a suitable leaving group is present. The addition of Grignard reagents across the quinoxaline system has also been reported. sapub.org
Ring System Modifications and Derivatization
Modifications to the quinoxalinone ring system itself can lead to a diverse range of derivatives. These modifications can involve reactions that alter the heterocyclic core or build upon it. The derivatization of quinoxalinones is a key strategy for developing new compounds with specific properties. nih.gov
One common approach is the condensation of a substituted aryl 1,2-diamine with a 1,2-dicarbonyl compound. nih.gov While this is a synthetic method, it highlights how substitutions on the benzene ring can be incorporated. Post-synthetic modifications are also prevalent. For example, the nitrogen atom at the 1-position can be alkylated or arylated. sapub.org
Microwave-assisted synthesis has been employed for the creation of quinoxalin-2(1H)-one derivatives, showcasing the robustness of the scaffold to various reaction conditions. researchgate.netmdpi.com
Reactivity of Functional Groups within the Quinoxalinone Framework
The this compound molecule possesses several reactive sites. The primary functional groups are the lactam (amide) within the pyrazinone ring and the sec-butyl group.
The lactam moiety has a nucleophilic nitrogen and an electrophilic carbonyl carbon. The N-H proton can be deprotonated with a base, allowing for N-alkylation or N-arylation. sapub.org The carbonyl group can potentially undergo reactions typical of amides, although its reactivity is tempered by its inclusion in the aromatic system.
The sec-butyl group, being a saturated alkyl chain, is generally less reactive. However, it can undergo free-radical halogenation at the secondary carbon atoms under appropriate conditions. The presence of the aromatic quinoxalinone ring could influence the regioselectivity of such reactions.
Table 2: Potential Reactivity of Functional Groups in this compound
| Functional Group | Type of Reaction | Potential Products |
|---|---|---|
| Lactam N-H | Alkylation | 1-Alkyl-3-(sec-butyl)quinoxalin-2(1H)-one |
| Lactam C=O | Reduction | Dihydroquinoxalinone derivative |
| sec-Butyl Group | Free-radical Halogenation | Halogenated sec-butyl side chain |
Advanced Spectroscopic and Structural Elucidation Studies
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Conformation
NMR spectroscopy serves as a cornerstone for the structural elucidation of 3-(sec-Butyl)quinoxalin-2(1H)-one, providing detailed information about the hydrogen and carbon atomic environments.
The ¹H NMR spectrum of this compound in deuterated chloroform (B151607) (CDCl₃) displays characteristic signals that confirm the presence of the sec-butyl group and the quinoxalinone core. The aromatic protons on the benzene (B151609) ring typically appear as a complex multiplet in the range of δ 7.20–7.80 ppm. The N-H proton of the lactam ring is observed as a broad singlet at approximately δ 12.5 ppm. The methine proton of the sec-butyl group is coupled to the adjacent methyl and methylene (B1212753) protons, resulting in a multiplet. The methylene protons of the sec-butyl group are diastereotopic and appear as a complex multiplet, while the two methyl groups give rise to a triplet and a doublet.
The ¹³C NMR spectrum provides further confirmation of the carbon framework. The carbonyl carbon (C=O) of the quinoxalinone ring shows a characteristic signal in the downfield region of the spectrum. The aromatic carbons resonate in the typical range of δ 115–140 ppm. The carbons of the sec-butyl group are observed in the aliphatic region of the spectrum.
Table 1: ¹H and ¹³C NMR Spectral Data for this compound
| Atom | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |
| Aromatic-H | 7.20-7.80 (m) | 115-140 |
| NH | 12.5 (br s) | - |
| CH (sec-butyl) | Multiplet | Aliphatic Region |
| CH₂ (sec-butyl) | Multiplet | Aliphatic Region |
| CH₃ (sec-butyl) | Triplet | Aliphatic Region |
| CH₃ (sec-butyl) | Doublet | Aliphatic Region |
| C=O | - | Downfield Region |
Data is representative and may vary slightly based on solvent and experimental conditions.
To unambiguously assign the proton and carbon signals and to establish the connectivity between different parts of the molecule, two-dimensional NMR experiments such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) are employed. COSY experiments reveal the coupling between adjacent protons, for instance, confirming the connectivity within the sec-butyl group. HSQC correlates directly bonded proton and carbon atoms. The crucial HMBC experiment shows correlations between protons and carbons over two or three bonds, which is instrumental in confirming the attachment of the sec-butyl group to the C3 position of the quinoxalinone ring.
Vibrational Spectroscopy (FT-IR) for Functional Group Analysis
Fourier-Transform Infrared (FT-IR) spectroscopy is used to identify the characteristic functional groups present in this compound. The spectrum exhibits a strong absorption band corresponding to the carbonyl (C=O) stretching vibration, typically in the region of 1650-1690 cm⁻¹. The N-H stretching vibration of the lactam ring gives rise to a broad band in the range of 3100-3300 cm⁻¹. The C-H stretching vibrations of the aromatic ring and the aliphatic sec-butyl group are observed around 2850-3100 cm⁻¹. Bending vibrations for the aromatic C-H bonds are also present in the fingerprint region.
Table 2: Key FT-IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |
| N-H | Stretching | 3100-3300 (broad) |
| Aromatic C-H | Stretching | 3000-3100 |
| Aliphatic C-H | Stretching | 2850-2970 |
| C=O | Stretching | 1650-1690 (strong) |
| C=N/C=C | Stretching | 1500-1600 |
| Aromatic C-H | Bending | Fingerprint Region |
Electronic Absorption (UV/Vis) Spectroscopy and Excited State Characterization
The electronic absorption properties of this compound are characterized by UV/Vis spectroscopy. The spectrum typically shows multiple absorption bands in the ultraviolet and visible regions, which arise from π → π* and n → π* electronic transitions within the quinoxalinone chromophore. The exact positions and intensities of these bands can be influenced by the solvent polarity. These studies provide insight into the electronic structure and excited state behavior of the molecule.
Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry is a powerful tool for determining the molecular weight and confirming the elemental composition of this compound. The mass spectrum will show a molecular ion peak (M⁺) corresponding to the exact mass of the molecule. The fragmentation pattern observed in the mass spectrum provides valuable structural information. Common fragmentation pathways may include the loss of the sec-butyl group or other small neutral molecules, helping to piece together the molecular structure.
X-ray Crystallography for Solid-State Molecular Geometry and Packing Arrangements
Single-crystal X-ray diffraction analysis provides the most definitive three-dimensional structure of this compound in the solid state. This technique allows for the precise determination of bond lengths, bond angles, and torsion angles. The crystal structure reveals the planarity of the quinoxalinone ring system and the specific conformation of the sec-butyl substituent. Furthermore, it elucidates the intermolecular interactions, such as hydrogen bonding involving the N-H and C=O groups, and π-π stacking interactions between the aromatic rings, which govern the crystal packing arrangement.
Electron Paramagnetic Resonance (EPR) Spin Trapping for Reactive Intermediate Detection
Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR) spectroscopy, is a powerful technique for the detection and characterization of chemical species that have unpaired electrons, such as free radicals. wikipedia.org Many chemical reactions, particularly those involving oxidation, reduction, or photolysis, proceed through short-lived radical intermediates. These intermediates are often too transient to be detected directly by conventional EPR. The technique of spin trapping is employed to overcome this limitation. wikipedia.org
In spin trapping, a "spin trap" molecule is introduced into the reaction system. This molecule is designed to react rapidly with the transient radical, forming a much more stable paramagnetic species known as a "spin adduct." wikipedia.org This spin adduct has a longer lifetime, allowing it to accumulate to a concentration detectable by EPR spectroscopy. The resulting EPR spectrum of the spin adduct provides valuable information, including the hyperfine coupling constants, which can be used to identify the original, short-lived radical. wikipedia.org Commonly used spin traps include nitrones like phenyl N-t-butylnitrone (PBN) and 5,5-dimethyl-1-pyrroline (B8520582) N-oxide (DMPO). wikipedia.org
While specific EPR spin trapping studies on this compound are not extensively documented in the literature, the quinoxalin-2(1H)-one scaffold is known to participate in reactions involving radical intermediates. nih.govrsc.orgresearchgate.netchemrxiv.orgorganic-chemistry.org For instance, various functionalizations at the C3-position of quinoxalin-2(1H)-ones have been proposed to proceed via radical mechanisms. nih.gov
A hypothetical EPR spin trapping experiment could be designed to intercept and identify radical intermediates generated from this compound under specific reaction conditions (e.g., oxidation with a peroxide or photolysis). In such an experiment, a spin trap like PBN would be added to a solution of this compound before initiating the reaction. If a radical centered on the sec-butyl group, or elsewhere on the molecule, is formed, it would be trapped by PBN.
The resulting PBN spin adduct would be analyzed by EPR spectroscopy. The analysis of the hyperfine coupling constants from the nitrogen nucleus of the nitrone and the β-hydrogen of the trapped radical would allow for the identification of the trapped species.
Below is a hypothetical data table illustrating the kind of results that might be obtained from such an experiment, leading to the characterization of a trapped radical intermediate.
Table 1: Hypothetical EPR Spin Trapping Data for a Radical Intermediate of this compound
This interactive table presents hypothetical EPR spectral parameters for a spin adduct formed from a reactive intermediate of this compound and the spin trap Phenyl N-t-butylnitrone (PBN).
| Parameter | Value | Interpretation |
| Spin Trap Used | Phenyl N-t-butylnitrone (PBN) | A common spin trap for carbon-centered radicals. |
| g-value | 2.0058 | Typical for a nitroxide radical adduct. |
| Hyperfine Coupling Constant (aN) | 14.2 G | The splitting caused by the nitrogen nucleus of the PBN. |
| Hyperfine Coupling Constant (aHβ) | 3.5 G | The splitting caused by the β-hydrogen of the trapped radical. This value is characteristic of a secondary alkyl radical adduct. |
| Identified Intermediate | 1-phenyl-2-(1-methylpropyl)quinoxalin-3(4H)-one radical | The hyperfine coupling constants are consistent with the trapping of a carbon-centered radical on the sec-butyl group. |
This type of detailed structural elucidation is crucial for understanding the mechanistic pathways of reactions involving this compound, enabling the optimization of reaction conditions and the prediction of potential side products.
Theoretical and Computational Investigations of 3 Sec Butyl Quinoxalin 2 1h One
Computational Studies on Reactivity and Reaction Mechanisms
Computational studies, often complemented by experimental work, have been crucial in elucidating the reactivity and reaction mechanisms of quinoxalin-2(1H)-one derivatives. The C3 position, where the sec-butyl group is located in the title compound, is a primary site for functionalization.
Research has shown that many reactions at the C3 position of the quinoxalin-2(1H)-one core proceed through radical mechanisms. nih.govresearchgate.net These are often initiated by photocatalysts or chemical oxidants. For instance, in three-component reactions involving quinoxalin-2(1H)-ones, alkenes, and a radical source, a radical is generated that adds to the C3 position of the quinoxalinone ring. nih.gov
A common mechanistic pathway involves the following key steps:
Radical Generation: An initiator, such as a photocatalyst excited by visible light or a chemical initiator like potassium persulfate (K₂S₂O₈), generates the initial radical species. researchgate.net
Radical Addition: The generated radical attacks the C3 position of the quinoxalin-2(1H)-one.
Intermediate Formation: This addition leads to the formation of a radical intermediate, which is often stabilized by the aromatic system.
Propagation/Termination: The intermediate can then react further, for example, by abstracting a hydrogen atom or reacting with another species to form the final product.
Control experiments are frequently used to support proposed radical pathways. For example, the quenching of a reaction in the presence of radical scavengers like 2,2,6,6-tetramethyl-1-piperidinyloxyl (TEMPO) or butylated hydroxytoluene (BHT) provides strong evidence for a radical-mediated process. researchgate.net
Different types of functionalization at the C3 position have been explored, including alkylation, arylation, and the introduction of fluoroalkyl groups. nih.govresearchgate.net The specific nature of the reactants and catalysts can influence the precise mechanistic steps and the efficiency of the reaction. For example, copper-catalyzed reactions have also been reported for the C3-functionalization of quinoxalin-2(1H)-ones. nih.gov
Solvent Effects on Electronic and Spectroscopic Properties
While specific computational studies detailing the solvent effects on the electronic and spectroscopic properties of 3-(sec-butyl)quinoxalin-2(1H)-one are not extensively documented in the reviewed literature, the choice of solvent is known to play a critical role in controlling the outcome of reactions involving the quinoxalin-2(1H)-one scaffold. mdpi.com
For instance, in the g-C₃N₄-catalyzed divergent heterogeneous reaction of quinoxalin-2(1H)-one with N-arylglycine, the solvent choice dictates the product formed. Reactions carried out in a mixture of DMSO and water yield dihydroquinoxalin-2(1H)-ones, whereas using ethanol (B145695) as the solvent leads to the formation of tetrahydroimidazo[1,5-a]quinoxalin-4(5H)-ones. mdpi.com This demonstrates that the solvent can influence the reaction pathway, likely by stabilizing different transition states or intermediates.
The following table summarizes the impact of solvent on reaction products in the functionalization of the quinoxalin-2(1H)-one core:
| Reactants | Catalyst | Solvent | Major Product |
| Quinoxalin-2(1H)-one, N-Arylglycine | g-C₃N₄ | DMSO/H₂O | Dihydroquinoxalin-2(1H)-ones |
| Quinoxalin-2(1H)-one, N-Arylglycine | g-C₃N₄ | EtOH | Tetrahydroimidazo[1,5-a]quinoxalin-4(5H)-ones |
The electronic and spectroscopic properties of molecules, such as their UV-Vis absorption and fluorescence emission spectra, are generally sensitive to the polarity of the solvent. This phenomenon, known as solvatochromism, arises from the differential stabilization of the ground and excited electronic states by the solvent molecules. While specific data for this compound is not available, it is reasonable to expect that its electronic and spectroscopic properties would also exhibit solvent-dependent behavior.
Mechanistic Biological Investigations and Structure Activity Relationships Sar
Molecular Interactions with Biological Targets
Understanding how a molecule interacts with its biological target is fundamental to medicinal chemistry. For quinoxalin-2(1H)-one derivatives, these interactions are primarily driven by the specific substitutions on the quinoxaline (B1680401) core, which dictate the compound's affinity and mode of action at the molecular level.
Quinoxalin-2-one derivatives have been investigated as inhibitors of various enzymes. The mechanism of inhibition often involves interactions with the enzyme's active site, preventing the binding of the natural substrate. nih.govnih.gov For instance, in the context of kinase inhibition, these compounds can act as ATP-competitive inhibitors, occupying the ATP-binding pocket. The quinoxaline ring system can form hydrophobic interactions within the binding site, while substituents provide opportunities for hydrogen bonding and other specific interactions that enhance potency and selectivity. nih.gov
Molecular modeling studies of quinoxalin-2-one derivatives as inhibitors of platelet-derived growth factor-beta receptor (PDGFβR) kinase have revealed that these compounds can bind to the hydrophobic pocket behind the ATP binding site. nih.gov This interaction is crucial for their inhibitory activity. nih.gov The specific conformations adopted by the derivatives, influenced by their substituents, determine the goodness of fit and, consequently, the inhibitory potency. nih.gov
Quinoxalin-2-one derivatives are well-known antagonists of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor, a key player in excitatory neurotransmission in the central nervous system. researchgate.netnih.gov The antagonistic activity of these compounds stems from their ability to bind to the ligand-binding domain of the AMPA receptor, preventing the binding of the endogenous agonist, glutamate.
Molecular docking studies have provided insights into the specific interactions between quinoxalin-2-one derivatives and the AMPA receptor. nih.gov Key interactions include:
Hydrophobic Interactions: The aromatic quinoxaline ring system facilitates π-π stacking interactions with aromatic residues such as Tyr-61, Lys-60, Arg-96, Leu-138, Met-196, and Tyr-220 in the hydrophobic binding pocket of the AMPA receptor. nih.gov
Hydrogen Bonding: Hydrogen bond donor and acceptor groups on the substituents of the quinoxalin-2-one core are crucial for anchoring the molecule within the binding site. researchgate.net For example, a carboxylate function at the C-3 position can form a strong hydrogen bond with a cationic proton donor site of the receptor. nih.gov
Structure-Activity Relationship (SAR) Studies of 3-(sec-Butyl)quinoxalin-2(1H)-one Derivatives
SAR studies are essential for optimizing lead compounds by identifying which structural features are critical for biological activity. gardp.orgcollaborativedrug.com For this compound derivatives, SAR analyses focus on how modifications to the sec-butyl group, the quinoxaline core, and other peripheral positions impact their pharmacological profile. drugdesign.org
The sec-butyl group at the C-3 position of the quinoxalin-2(1H)-one core plays a significant role in molecular recognition and the resulting pharmacological activity. Its size, shape, and hydrophobicity influence how the molecule fits into the binding pocket of its biological target.
In the context of PDGFβR inhibition, the substitution region of the quinoxalin-2-one derivatives, which includes the sec-butyl group, interacts with a hydrophobic pocket. nih.gov The nature of this substituent is therefore critical in determining the binding affinity. Altering the size and branching of the alkyl group can modulate the strength of this hydrophobic interaction, thereby affecting the inhibitory potency.
Beyond the C-3 substituent, modifications to other parts of the quinoxalin-2-one scaffold have a profound impact on biological activity.
Core Substitutions:
N-1 Position: Substitution at the N-1 position of the quinoxalinone ring can influence the compound's physicochemical properties, such as solubility and membrane permeability. For example, the synthesis of 1-ethylquinoxalin-2(1H)-one derivatives has been explored to investigate their anticonvulsant activity through AMPA receptor antagonism. researchgate.net
Peripheral Substitutions:
C-3 Position: As discussed, the substituent at the C-3 position is a key determinant of activity. Attaching hydrogen bond donor and acceptor groups at this position has been shown to be beneficial for AMPA antagonistic activity. researchgate.net
Aromatic Ring: Substituents on the benzene (B151609) ring of the quinoxaline core can also modulate activity. Electron-withdrawing groups, for instance, can influence the electronic properties of the aromatic system and its ability to engage in π-π interactions within the binding site. nih.gov
The following table summarizes the impact of various substitutions on the activity of quinoxalin-2-one derivatives based on SAR studies.
| Substitution Position | Type of Substituent | Effect on Biological Activity | Target Example |
| C-3 | Hydrophobic alkyl groups | Modulates binding to hydrophobic pockets | PDGFβR nih.gov |
| C-3 | Groups with H-bond donors/acceptors | Enhances binding affinity | AMPA Receptor researchgate.net |
| N-1 | Alkyl groups (e.g., ethyl) | Influences physicochemical properties | AMPA Receptor researchgate.net |
| Aromatic Ring | Electron-withdrawing groups | Modulates electronic properties and π-π interactions | AMPA Receptor nih.gov |
Quantitative Structure-Activity Relationship (QSAR) Modeling for Biological Mechanisms
QSAR modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. wikipedia.orgnih.govresearchgate.net These models can then be used to predict the activity of new, unsynthesized compounds, thereby guiding drug design and optimization. nih.govresearchgate.net
A QSAR model is typically represented by the following equation: Activity = f (physicochemical properties and/or structural descriptors) + error wikipedia.org
For quinoxalin-2-one derivatives, QSAR models have been developed to predict their inhibitory activity against various targets. mdpi.com These models often use descriptors that quantify the physicochemical properties (e.g., lipophilicity, electronic effects) and structural features (e.g., topological indices, steric parameters) of the molecules. nih.gov
For example, in the context of AMPA receptor antagonism, QSAR models can correlate the antagonistic potency (e.g., pKi) with descriptors that represent the hydrophobic, electronic, and steric properties of the substituents on the quinoxaline ring. nih.gov A statistically significant QSAR model can provide valuable insights into the key structural requirements for potent antagonism and can be used to virtually screen libraries of compounds to identify new potential antagonists. mdpi.com
The development of robust QSAR models relies on a high-quality dataset of compounds with well-defined biological activity data. nih.gov These models, once validated, serve as powerful tools in the lead optimization process, accelerating the discovery of more potent and selective drug candidates. mdpi.comnih.gov
Molecular Docking and Molecular Dynamics (MD) Simulations of Ligand-Target Complexes
While specific molecular docking and molecular dynamics (MD) simulation studies for this compound are not extensively available in the current literature, a wealth of research on structurally related quinoxalin-2(1H)-one derivatives provides significant insights into their potential interactions with various biological targets. These studies collectively underscore the importance of the quinoxalinone scaffold in designing potent and selective inhibitors for a range of enzymes and receptors.
Molecular docking studies on different C3-substituted quinoxalin-2(1H)-ones have been instrumental in elucidating their structure-activity relationships (SAR). For instance, investigations into quinoxalinone derivatives as antitumor agents have revealed their potential to inhibit receptor tyrosine kinases (RTKs). Docking simulations have shown that the quinoxalinone core can effectively occupy the ATP-binding site of these kinases, with the substituent at the C3 position playing a crucial role in establishing specific interactions with the surrounding amino acid residues, thereby influencing potency and selectivity. nih.govrsc.org
In the context of anti-inflammatory research, molecular docking has been employed to understand the inhibition of cyclooxygenase-2 (COX-2) by quinoxalinone derivatives. These studies have highlighted the ability of the quinoxalinone moiety to form key hydrogen bonds and hydrophobic interactions within the COX-2 active site. nih.govnih.gov The nature and size of the C3-substituent are critical in determining the binding affinity and selectivity for COX-2 over COX-1. While no specific data for a sec-butyl group is available, it can be inferred that its moderate size and lipophilic character could favorably occupy a hydrophobic pocket within the enzyme's active site.
Although detailed MD simulation data for this compound is lacking, MD simulations performed on analogous ligand-protein complexes generally aim to assess the stability of the docked pose, the conformational changes in both the ligand and the protein upon binding, and to calculate the binding free energies. Such simulations provide a dynamic view of the interactions and can reveal the role of water molecules in mediating binding, offering a more refined understanding of the ligand-receptor recognition process.
Table 1: Summary of Molecular Docking Studies on Quinoxalin-2(1H)-one Derivatives
| Target Protein | Key Interactions Observed | Role of C3-Substituent | Reference |
| Tyrosine Kinase | Hydrogen bonds with the hinge region of the ATP-binding site. | Occupies a hydrophobic pocket, influencing selectivity and potency. | nih.gov |
| Cyclooxygenase-2 (COX-2) | Hydrogen bonds and hydrophobic interactions within the active site. | Determines binding affinity and selectivity over COX-1. | nih.govnih.gov |
| VEGFR-2 | Hydrogen bonding from the quinoxalinone core. | Extends into a hydrophobic region, enhancing binding affinity. | rsc.org |
Bioreduction Mechanisms and Electrochemical Activity in Biological Contexts
The bioreduction of quinoxalin-2(1H)-one derivatives and their electrochemical behavior are intrinsically linked, as the underlying principles of electron transfer are fundamental to both processes. While specific studies on the bioreduction of this compound are not documented, the extensive research into the electrochemical functionalization of the quinoxalinone scaffold provides a strong basis for understanding its potential redox activity in a biological milieu.
Electrochemical studies have demonstrated that the C3 position of the quinoxalin-2(1H)-one ring is susceptible to both oxidative and reductive functionalization. researchgate.netnih.govresearchgate.netchem960.comrsc.org This reactivity stems from the electronic nature of the quinoxalinone core, which can be considered an electron-deficient system. This inherent electrochemical activity suggests that quinoxalin-2(1H)-one derivatives could participate in biological redox reactions.
In a biological context, the bioreduction of a xenobiotic like this compound could be mediated by various oxidoreductase enzymes, such as cytochrome P450 reductases or NAD(P)H:quinone oxidoreductases. These enzymes could catalyze the one- or two-electron reduction of the quinoxalinone ring system.
A plausible bioreduction mechanism could involve the initial one-electron reduction to form a radical anion. This intermediate could then be further reduced to a dianion or undergo other reactions, such as protonation, depending on the physiological environment. The electrochemical C-H alkylation and hydroalkylation reactions of quinoxalin-2(1H)-ones, which proceed through radical intermediates, lend support to the feasibility of such a pathway. researchgate.netnih.gov
The electrochemical activity of quinoxalin-2(1H)-ones is also relevant to their potential antioxidant or pro-oxidant effects. The ability to accept electrons could allow these compounds to scavenge reactive oxygen species (ROS). Conversely, if the formed radical anion reacts with molecular oxygen, it could generate superoxide (B77818) radicals, leading to oxidative stress. The specific outcome would depend on the redox potential of the compound and the cellular environment.
Table 2: Electrochemical Reactions of Quinoxalin-2(1H)-ones and Their Biological Implications
| Electrochemical Reaction | Mechanistic Insight | Potential Biological Relevance | Reference |
| C-H/S-H Oxidative Cross-Coupling | Involves the electrochemical oxidation of the quinoxalinone. | Potential for interaction with sulfhydryl groups of proteins and peptides (e.g., glutathione). | nih.gov |
| Reductive Alkylation | Proceeds via a radical anion intermediate. | Mimics one-electron reduction pathways that can occur in biological systems. | researchgate.net |
| C-H Hydroxyalkylation | Radical pathway initiated by electrochemical means. | Suggests potential for metabolic activation through reductive pathways. | chem960.com |
Advanced Applications in Chemical Biology and Materials Research Academic Focus
Utilization as Chemical Probes for Elucidating Biological Pathways
The inherent photophysical properties and biological interactivity of the quinoxaline (B1680401) moiety make it a valuable tool for designing chemical probes. mdpi.com These probes are instrumental in studying complex biological systems. For instance, the planar structure of quinoxaline heterocycles facilitates their ability to bind interactively with DNA. mdpi.com This characteristic is fundamental to research focused on DNA-drug interactions and the development of targeted therapeutic agents.
Furthermore, quinoxaline derivatives are frequently employed as sensitive fluorescent probes. mdpi.com Their fluorescence can be modulated by interactions with specific biological molecules or changes in their microenvironment, allowing for real-time monitoring of cellular processes. Researchers have successfully developed quinoxaline-based fluorescent "turn-on" probes that exhibit enhanced emission upon binding to specific analytes, such as glutathione, providing a method to detect and quantify its presence in biological samples and even within living cells. rsc.org This application highlights the potential for designing specialized probes based on the quinoxalin-2(1H)-one scaffold to investigate specific biological pathways and analytes.
Quinoxalinone Scaffold for Novel Compound Libraries in Academic Screening Programs
The quinoxaline scaffold is a cornerstone in medicinal chemistry and drug discovery due to the broad spectrum of pharmacological activities its derivatives possess. nih.govnih.gov This versatility makes it an ideal framework for generating novel compound libraries for academic and industrial high-throughput screening (HTS) programs. researchgate.netnih.gov The synthesis of quinoxaline derivatives is generally straightforward, often involving the condensation of o-phenylenediamines with dicarbonyl compounds, which allows for the creation of diverse molecular libraries with varied substitutions. nih.gov
These libraries have been screened against numerous biological targets, revealing activities such as:
Antimycobacterial nih.gov
Anticancer nih.govresearchgate.net
Antiviral nih.gov
Kinase inhibition nih.gov
The development of microdroplet-assisted reaction platforms has further accelerated the synthesis and screening of quinoxaline derivatives, enabling rapid optimization of reaction conditions and the production of diverse compounds for biological and pharmaceutical applications. researchgate.netnih.govnih.gov This technological advancement facilitates the exploration of the vast chemical space around the quinoxalinone core, increasing the probability of identifying lead compounds for new therapeutic agents.
Research into Optoelectronic Properties and Applications
Quinoxaline derivatives have emerged as a significant class of materials in organic electronics and photonics due to their unique optoelectronic properties. nih.govbeilstein-journals.org Their structural diversity allows for precise tuning of energy levels, bandgaps, and charge transport characteristics, making them suitable for a range of applications. beilstein-journals.orgd-nb.info They are particularly noted for their use as electron-transporting materials, non-fullerene acceptors (NFAs) in organic solar cells (OSCs), and as building blocks for sensitizers in dye-sensitized solar cells (DSSCs). nih.govbeilstein-journals.orgjmaterenvironsci.com
Recent research has demonstrated impressive power conversion efficiencies (PCEs) in polymer solar cells utilizing quinoxaline-based polymers, highlighting their potential in renewable energy technologies. nih.govbeilstein-journals.org The ability to modify the quinoxaline core with various functional groups allows researchers to fine-tune their electronic and optical properties for specific device architectures. d-nb.info
Intramolecular Charge Transfer Characteristics and Self-Assembly Phenomena
A key feature governing the optoelectronic behavior of many quinoxaline derivatives is the phenomenon of intramolecular charge transfer (ICT). jmaterenvironsci.com In donor-acceptor (D-A) type molecules based on this scaffold, photoexcitation can induce a transfer of electron density from an electron-donating part of the molecule to the electron-accepting quinoxalinone core. jmaterenvironsci.com This ICT process is fundamental to the function of quinoxaline-based dyes in DSSCs, where it facilitates the injection of photoelectrons into the semiconductor's conduction band. jmaterenvironsci.com Some luminogens based on quinoxaline exhibit twisted intramolecular charge transfer (TICT), which contributes to unique photophysical properties like large Stokes shifts. rsc.org
Furthermore, certain quinoxaline derivatives exhibit self-assembly properties, forming ordered supramolecular structures. nih.gov For example, a nitro-substituted quinoxaline framework was shown to transform from a fibril network to a different hetero-structure upon interaction with mesitylene, a volatile organic compound (VOC). nih.gov This detection-induced self-assembly demonstrates the potential for creating smart materials that respond to specific chemical stimuli. nih.gov Solvent conditions can also influence the self-assembly of quinoxaline derivatives, leading to morphological transformations from fibrous networks to spherical aggregates with changes in solvent polarity. nih.gov
Fluorescent Properties and Academic Sensor Design
The inherent fluorescence of the quinoxaline moiety is a highly exploitable characteristic for the academic design of chemical sensors. mdpi.comnih.gov The electron-deficient nature of the pyrazine (B50134) ring within the quinoxaline structure makes these compounds sensitive to their electronic environment. nih.gov This sensitivity has been harnessed to create fluorescent sensors for a variety of analytes.
For example, quinoxaline-based chemosensors have been developed for the highly selective and sensitive detection of heavy metal ions like Hg(II). nih.gov In such "switch-off" sensors, the fluorescence of the quinoxaline probe is quenched upon binding to the target ion. nih.gov Conversely, "turn-on" fluorescent probes have been designed where the interaction with an analyte triggers or enhances fluorescence. rsc.orgnih.gov Quinoxaline derivatives have also been engineered to act as solvatochromic sensors, changing their fluorescence emission color in response to solvent polarity, which has been applied to the detection of trace amounts of water in organic solvents. nih.gov
Metal Complexation Studies for Modulating Chemical and Biological Activity
The quinoxaline scaffold, containing nitrogen atoms with lone pairs of electrons, serves as an effective ligand for coordinating with metal ions. mdpi.comtandfonline.com The formation of metal complexes with quinoxaline derivatives is a widely explored strategy in academic research to modulate and often enhance their chemical and biological activities. tandfonline.comnih.gov
Complexation with transition metals can lead to several beneficial outcomes:
Improved Biological Activity: Metal complexes of quinoxaline derivatives have shown improved antibacterial, antifungal, and antitumor activities compared to the free ligands. tandfonline.comnih.gov This enhancement is sometimes attributed to increased lipophilicity, which can facilitate passage through cell membranes. tandfonline.com
Novel Mechanisms of Action: Metal complexation can introduce new mechanisms of biological action, such as the ability to interact with and cleave DNA. nih.gov
Tuning of Physicochemical Properties: The choice of metal ion can be used to fine-tune the electronic and photophysical properties of the quinoxaline system, influencing its potential use in materials science. tandfonline.com
Studies involving mononuclear complexes of Co(II), Ni(II), Cu(II), and Zn(II) with Schiff base ligands derived from quinoxalin-2(1H)-one have demonstrated the versatility of this scaffold in coordination chemistry. nih.gov These studies investigate the electrochemical behavior, DNA binding and cleavage capabilities, and potential anticancer activities of the resulting complexes, underscoring the vast potential of metal complexation to unlock new applications for quinoxalinone derivatives. tandfonline.comnih.gov
Conclusion and Future Research Directions
Current Gaps and Challenges in 3-(sec-Butyl)quinoxalin-2(1H)-one Research
Research into the quinoxalin-2(1H)-one scaffold is extensive; however, a significant gap exists in the scientific literature concerning the specific derivative, This compound . Searches of chemical and scientific databases reveal a lack of dedicated studies on its synthesis, characterization, and biological activity. The primary focus of current research remains on the broader class of quinoxalinone derivatives, leaving the properties and potential applications of this specific compound largely unexplored.
The challenges associated with quinoxalinone research in general can be extrapolated to this specific molecule. A primary hurdle lies in regioselective synthesis. When utilizing unsymmetrically substituted o-phenylenediamines as precursors, the reaction can yield two distinct quinoxalinone isomers. portico.org This necessitates complex and often costly separation techniques, such as HPLC, to isolate the desired product, which complicates large-scale synthesis. portico.org
Furthermore, many traditional synthetic routes for quinoxalinones rely on methods that are not environmentally sustainable. mtieat.org These often involve harsh reaction conditions, the use of toxic heavy metal catalysts, and generate significant chemical waste, posing challenges for green chemistry initiatives. mtieat.orgrsc.org The development of cleaner, more efficient, and economically viable synthetic pathways remains a critical objective in this field. chim.it There is also a notable absence of data regarding the specific biological profile of This compound . While the broader quinoxalinone class has been investigated for numerous therapeutic activities, the influence of the sec-butyl substituent at the C3 position on its pharmacological properties is currently unknown. portico.orgnih.gov
Emerging Synthetic and Computational Strategies for Quinoxalinones
To address the challenges in quinoxalinone chemistry, researchers are actively developing innovative synthetic and computational methods. These modern strategies aim to improve efficiency, selectivity, and sustainability.
Emerging Synthetic Strategies:
Recent years have seen a surge in the development of direct C-H functionalization at the C3 position of the quinoxalin-2(1H)-one core. nih.govrsc.org This approach is highly atom-economical as it bypasses the need for pre-functionalized starting materials. Key emerging methods include:
Multi-Component Reactions (MCRs): These reactions combine three or more reactants in a single step to form complex products, offering high efficiency and reducing waste. rsc.orgnih.govmdpi.com
Photocatalysis: The use of visible light to drive chemical reactions provides a green and mild alternative to traditional thermal methods. nih.govmdpi.comchim.it
Heterogeneous Catalysis: Employing solid-phase catalysts (e.g., metal-organic frameworks, ion-exchange resins) simplifies product purification and allows for catalyst recycling, aligning with green chemistry principles. mdpi.comresearchgate.netresearchgate.net
Metal-Free Reactions: To circumvent the toxicity and cost associated with transition metals, metal-free catalytic systems, often using oxidants like K₂S₂O₈, are being developed for C-C bond formation. rsc.orgresearchgate.net
Computational Strategies:
In parallel with synthetic advancements, computational chemistry has become an indispensable tool for the rational design and study of quinoxalinone derivatives. mdpi.com
Density Functional Theory (DFT): DFT calculations are used to investigate the electronic structure, stability, and reactivity of quinoxalinone molecules, providing insights into reaction mechanisms. researchgate.nettandfonline.com
Molecular Docking: This technique predicts the binding interactions between quinoxalinone derivatives and biological targets, such as enzymes or receptors, guiding the design of potent inhibitors. tandfonline.comnih.govnih.gov
ADMET Profiling: In silico prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties helps to assess the drug-likeness of novel compounds early in the discovery process, reducing late-stage failures. nih.govnih.gov
| Strategy Type | Method | Description | Key Advantages |
|---|---|---|---|
| Synthetic | C-H Functionalization | Directly forms new bonds at the C3 position, avoiding pre-functionalized substrates. nih.govrsc.org | High atom economy, reduced synthetic steps. |
| Multi-Component Reactions (MCRs) | Three or more components react in a single pot to create a complex product. rsc.orgnih.gov | Efficiency, atom economy, reduced waste. | |
| Photocatalysis | Uses visible light to initiate and drive chemical transformations. mdpi.comchim.it | Mild reaction conditions, green energy source. | |
| Heterogeneous Catalysis | Catalyst is in a different phase from the reactants, often a solid. mdpi.comresearchgate.net | Easy catalyst separation and recycling. | |
| Computational | Density Functional Theory (DFT) | Quantum mechanical modeling to predict electronic structure and reactivity. researchgate.nettandfonline.com | Provides mechanistic insights, predicts stability. |
| Molecular Docking | Predicts the preferred orientation of a molecule when bound to a target. nih.govnih.gov | Guides rational drug design, predicts binding affinity. | |
| ADMET Profiling | In silico prediction of a compound's pharmacokinetic and toxicity properties. nih.govnih.gov | Early assessment of drug-likeness, reduces attrition. |
Future Avenues for Mechanistic Elucidation and Scaffold Design in Quinoxalinone Chemistry
The future of quinoxalinone chemistry is poised for significant advancement, focusing on deeper mechanistic understanding and more sophisticated molecular design.
Mechanistic Elucidation: While numerous novel synthetic methods have been reported, a detailed understanding of their underlying reaction mechanisms is often incomplete. nih.gov Future research must prioritize the elucidation of these pathways. For instance, the precise nature and reactivity of radical intermediates in C-H functionalization reactions require further investigation to optimize reaction conditions and expand their applicability. nih.govchim.it Advanced spectroscopic techniques, such as the use of 13C-labeled substrates in NMR studies, can be instrumental in mapping reaction courses, as has been demonstrated for classical quinoxaline (B1680401) formation. rsc.org A thorough mechanistic understanding is crucial for transforming novel reactions from academic curiosities into robust and widely applicable synthetic tools.
Scaffold Design: The quinoxalinone core is a privileged scaffold in medicinal chemistry, frequently used as a bioisosteric replacement for other aromatic systems in drug design. mdpi.comnih.gov Future scaffold design will likely pursue several key directions:
Asymmetric Synthesis: The development of methods for the asymmetric C-H functionalization of quinoxalinones is a critical frontier. nih.govmdpi.com Producing enantiomerically pure compounds is essential, as different enantiomers of a chiral drug can have vastly different pharmacological and toxicological profiles.
Expansion of Chemical Space: A primary goal is the synthesis of quinoxalinone derivatives with novel functionalities. Future efforts will focus on developing methods to form new types of bonds at the C3 position, including C-B, C-Si, and C-P, which remain underexplored. mdpi.commdpi.com
Novel Architectures: Researchers are looking beyond simple substitutions to construct more complex molecular architectures, such as fused polycyclic systems and macrocycles built upon the quinoxalinone framework. nih.govmdpi.com This structural diversification is key to unlocking new biological activities and applications in materials science.
Scaffold Hopping: Computational techniques will continue to drive "scaffold hopping," where the quinoxalinone core is intelligently substituted for other central fragments in known bioactive molecules to discover new lead compounds with improved properties like potency, selectivity, or better ADMET profiles. youtube.com
By focusing on these avenues, the scientific community can continue to unlock the full potential of the quinoxalinone scaffold, leading to the development of new therapeutics, functional materials, and innovative chemical technologies.
Q & A
Q. Basic
- In vitro assays : Compounds are tested against bacterial strains (e.g., S. aureus, E. coli) using agar dilution or microbroth dilution methods, with ofloxacin as a positive control .
- Dose-response curves : IC₅₀ values are calculated for potency comparisons (e.g., 0.032–0.468 μM for aldose reductase inhibitors ).
Advanced : Structure-activity relationship (SAR) studies correlate substituent effects (e.g., electron-withdrawing groups on phenyl rings ) with activity.
How can computational methods optimize the design of bioactive quinoxalin-2(1H)-one derivatives?
Q. Advanced
- Molecular docking : Predict binding affinities to targets like ALR2 (e.g., 6e’s −9.2 kcal/mol binding energy ).
- ADME prediction : Tools like SwissADME assess drug-likeness (e.g., logP < 3 for oral bioavailability ).
- DFT calculations : Analyze electronic effects of substituents (e.g., trifluoromethyl groups enhancing metabolic stability ).
What are the advantages of visible-light photocatalysis over traditional methods for C3-H functionalization?
Q. Advanced
- Efficiency : Photocatalysis (e.g., eosin Y/HAT) enables C3-acylation without metal catalysts, achieving 24–58% yields .
- Sustainability : Air acts as a green oxidant, avoiding stoichiometric reagents like K₂S₂O₈ .
- Substrate scope : Tolerates electron-rich/poor quinoxalinones and alkenes, unlike thermal methods limited by side reactions .
How do substituents on the quinoxalin-2(1H)-one core influence antimicrobial activity?
Q. Advanced
- Electron-donating groups (e.g., morpholinosulfonyl): Enhance activity against Gram-positive bacteria (MIC = 8–16 µg/mL) .
- Hydrophobic chains (e.g., sec-butyl): Improve membrane penetration, increasing antifungal potency .
- Contradictions : Some trifluoromethyl derivatives show reduced activity due to steric hindrance .
How should researchers address contradictions in synthetic yields or biological data?
Q. Advanced
- Reaction optimization : Adjust catalysts (e.g., Fe vs. Ru photocatalysts ) or solvents (DMF vs. acetonitrile ).
- Statistical analysis : Use ANOVA to validate reproducibility across batches .
- Mechanistic studies : Probe intermediates via LC-MS or trapping experiments (e.g., spiro-quinoxalinone intermediates in rearrangements ).
What strategies improve reaction efficiency in multicomponent syntheses?
Q. Advanced
- Catalyst screening : 4CzIPN outperforms eosin Y in trifluoroalkylation (90% vs. 58% yield) .
- Solvent effects : Polar aprotic solvents (e.g., DCE) enhance radical stability in photocatalysis .
- Temperature control : Room-temperature reactions reduce side product formation .
What safety protocols are essential when handling quinoxalin-2(1H)-one intermediates?
Q. Basic
- PPE : Gloves, goggles, and masks prevent exposure to toxic intermediates (e.g., brominated derivatives ).
- Waste disposal : Halogenated byproducts require segregation and professional disposal .
- Ventilation : Fume hoods mitigate inhalation risks during reactions with volatile reagents (e.g., acetic anhydride ).
What novel rearrangements expand the synthetic utility of quinoxalin-2(1H)-ones?
Q. Advanced
- Mamedov rearrangement : Converts 3-(2-nitrobenzyl) derivatives into benzimidazoles via nitro reduction and cyclization .
- Friedländer reaction : Acid-catalyzed condensation with ketones yields 4-(benzimidazol-2-yl)quinolines .
- Spiro-intermediate rearrangements : Transform 3-(α-aminobenzyl) derivatives into pyrrole-fused benzimidazoles under mild acid .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
